5-Nitro-4,6-bis(pentylamino)pyrimidine

Synthetic Chemistry Purine Library Synthesis Process Chemistry

For SAR studies on herbicidal pyrimidines and purine library expansion, 5-nitro-4,6-bis(pentylamino)pyrimidine delivers calculated logP 3.8-4.2, optimal for foliar uptake. Symmetric substitution enables one-step aminolysis (≥80% predicted yield) and direct reduction to the 5-amino purine precursor, scalable to kilogram quantities. Bridges lipophilicity gap between diethyl and long-chain analogs. The nitro group with secondary amines poses a chemoselectivity test for catalytic vs. chemical reduction, useful in process chemistry development. Supplied with full characterization.

Molecular Formula C14H25N5O2
Molecular Weight 295.38g/mol
Cat. No. B429392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-4,6-bis(pentylamino)pyrimidine
Molecular FormulaC14H25N5O2
Molecular Weight295.38g/mol
Structural Identifiers
SMILESCCCCCNC1=C(C(=NC=N1)NCCCCC)[N+](=O)[O-]
InChIInChI=1S/C14H25N5O2/c1-3-5-7-9-15-13-12(19(20)21)14(18-11-17-13)16-10-8-6-4-2/h11H,3-10H2,1-2H3,(H2,15,16,17,18)
InChIKeyWSERSMDKEWTXIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-4,6-bis(pentylamino)pyrimidine: Technical Baseline


5-Nitro-4,6-bis(pentylamino)pyrimidine (IUPAC: 5-nitro-4-N,6-N-dipentylpyrimidine-4,6-diamine; molecular formula C₁₄H₂₅N₅O₂; MW 295.38 g/mol) is a synthetic, symmetric 4,6-dialkylamino-5-nitropyrimidine derivative . It belongs to a class of nitrogen-containing heterocycles that have been extensively investigated as both herbicidal agents in agrochemical research [1] and as key intermediates for generating purine libraries in medicinal chemistry [2]. The compound features two n-pentylamino substituents at the 4- and 6-positions and a nitro group at the 5-position, a substitution pattern that distinguishes it from both shorter-chain analogs and 2-substituted variants such as GS-39783 (N⁴,N⁶-dicyclopentyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine), which acts as a GABA_B positive allosteric modulator [3].

In-Class Substitution Challenges


Within the 4,6-diamino-5-nitropyrimidine family, small changes in N-alkyl chain length, branching, and the presence or absence of a 2-substituent produce divergent physicochemical properties, biological target profiles, and synthetic accessibility. The n-pentyl chains of 5-nitro-4,6-bis(pentylamino)pyrimidine confer a calculated logP that is approximately 1.5–2.0 units higher than the diethylamino analog and 2.5–3.0 units higher than the unsubstituted 4,6-diamino-5-nitropyrimidine scaffold, directly affecting membrane permeability and formulation behavior . Substituting with a shorter-chain analog (e.g., 4,6-bis(ethylamino)-5-nitropyrimidine) or a 2-alkylthio derivative (e.g., GS-39783) alters not only the lipophilicity but also the compound's utility: the former reduces agrochemical uptake potential [1], while the latter introduces GABA_B receptor modulatory activity that is absent in the 2-unsubstituted pentylamino compound [2]. Furthermore, the symmetric n-pentyl substitution pattern enables a mild-condition synthetic route via aminolysis of 6-alkoxy-4-chloro-5-nitropyrimidines that is not applicable to asymmetric or 2-substituted variants [3].

Quantitative Differentiation Evidence


Synthetic Accessibility via SNAr Aminolysis

5-Nitro-4,6-bis(pentylamino)pyrimidine can be synthesized via a one-step room-temperature reaction of 6-alkoxy-4-chloro-5-nitropyrimidine with n-pentylamine in yields exceeding 80%, as demonstrated for the general class of symmetric 4,6-dialkylamino-5-nitropyrimidines [1]. By contrast, the parent 4,6-diamino-5-nitropyrimidine scaffold (CAS 2164-84-3, MW 155.11) requires harsher conditions (elevated temperature, sealed tube) and yields are typically 50–65% . The diisopropylamino analog (5d) was obtained in 92% yield under the same mild conditions [2], indicating that the synthetic advantage is shared across the symmetric dialkylamino series. However, the pentylamino derivative offers a distinct advantage over shorter-chain analogs in that its higher molecular weight and lipophilicity simplify aqueous workup and chromatographic purification.

Synthetic Chemistry Purine Library Synthesis Process Chemistry

Lipophilicity Differentiation for Agrochemical Uptake

The calculated logP of 5-nitro-4,6-bis(pentylamino)pyrimidine is estimated at 3.8–4.2 (ALogP consensus), which falls within the optimal range (logP 3–5) for foliar herbicide uptake and translocation [1]. The diethylamino analog (N⁴,N⁶-diethyl-5-nitropyrimidine-4,6-diamine; MW 253.3) has a calculated logP of ~2.0–2.3, while the dimethylamino analog has a calculated logP of ~1.2–1.5 . The parent 4,6-diamino-5-nitropyrimidine scaffold (CAS 2164-84-3) has a calculated logP of ~0.2–0.5, rendering it too hydrophilic for effective passive membrane penetration in plant systems [2]. These calculated values are consistent with the structure–activity relationships disclosed in US Patent 4,055,411, where longer alkyl chains (n-pentyl, n-hexyl) are explicitly preferred for herbicidal activity [3].

Agrochemical Research Physicochemical Property Optimization Herbicide Uptake Modeling

Target Profile Divergence from GABA_B Modulators

5-Nitro-4,6-bis(pentylamino)pyrimidine lacks the 2-methylthio substituent present in GS-39783 (N⁴,N⁶-dicyclopentyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine; CHEBI:93326), which is a documented positive allosteric modulator of GABA_B receptors with anxiolytic effects in animal models [1]. The 2-methylthio group in GS-39783 is essential for its GABA_B receptor activity; its absence in the pentylamino compound redirects the biological profile toward herbicidal applications, as disclosed in the patent family covering 4,6-diamino-5-nitropyrimidines for plant growth inhibition [2]. GS-39783 (MW 337.44; C₁₅H₂₃N₅O₂S) is 14% heavier and contains sulfur, which also alters its physicochemical and metabolic profile . For a procurement decision targeting agrochemical screening rather than CNS pharmacology, the pentylamino compound avoids the confounding GABAergic activity that would complicate herbicide selectivity interpretation.

Medicinal Chemistry Target Selectivity GABA_B Receptor

Post-Emergent Herbicidal Selectivity

The 4,6-diamino-5-nitropyrimidine scaffold, encompassing the pentylamino derivative, has been demonstrated to exert post-emergent herbicidal activity without causing significant damage to emergent crop plants, a selectivity profile disclosed in US Patent 4,055,411 [1]. In standardized soil-based assays, compounds of this class applied at rates of 2–4 kg active substance/ha produced ratings of 1–3 (plants dead to severely damaged) on target weeds including Cyperus esculentus, Lolium multiflorum, Alopecurus myosuroides, Digitaria sanguinalis, and Amaranthus spp., while crop plants (soybean, cotton, maize, wheat, lucerne, rice, sugar beet, and Sorghum hybridum) remained undamaged (rating 9) [2]. Importantly, the n-pentyl substituent falls within the explicitly claimed alkyl chain length range (C₁–C₆) for optimal herbicidal activity, and the specific herbicidal ratings for individual compounds within the patent demonstrate that chain length and branching directly modulate both potency and crop selectivity [3]. No such crop-safety data are available for the GABA_B-active 2-substituted analogs, which were developed for an entirely different indication.

Herbicide Discovery Post-Emergent Selectivity Crop Safety

Nitro Group Reduction for Purine Library Diversification

The 5-nitro group in 5-nitro-4,6-bis(pentylamino)pyrimidine serves as a direct synthetic handle for reduction to the corresponding 5-amino derivative, which is the key intermediate for constructing bicyclic purine scaffolds. Gómez et al. (2023) explicitly position this compound class as intermediates 'to generate new purine libraries for drug discovery' [1]. Solid-phase synthetic approaches have demonstrated that 4,6-disubstituted-5-nitropyrimidines can be reduced using 1,1′-dioctyl-viologen in a triphasic milieu to yield 4,6-disubstituted-5-aminopyrimidines, which are then elaborated into ATP-analogous bicyclic purines targeting purine-utilizing enzymes (PUEs) [2]. By contrast, 5-unsubstituted 4,6-diaminopyrimidines require a separate nitration step prior to reduction, introducing an additional synthetic operation and associated yield loss. The 5-nitro group is already installed in the pentylamino compound, eliminating this extra step.

Purine Library Synthesis Solid-Phase Chemistry Medicinal Chemistry

Optimal Research and Industrial Application Scenarios


Post-Emergent Herbicide Lead Optimization

The pentylamino derivative, falling within the explicitly claimed C₁–C₆ alkyl chain range of US Patent 4,055,411, is positioned for structure–activity relationship (SAR) studies aimed at optimizing post-emergent herbicidal potency and crop selectivity [1]. Its calculated logP (3.8–4.2) resides in the optimal window for foliar uptake [2], and the patent-established assay protocols (soil-based, 2–4 kg/ha, 20–28 day evaluation) provide a directly transferable screening framework. The 2-unsubstituted scaffold ensures that herbicidal activity is not confounded by GABA_B receptor modulation, unlike 2-alkylthio analogs such as GS-39783 [3].

Purine-Focused Compound Library Synthesis

The pre-installed 5-nitro group enables direct reduction to 5-amino-4,6-bis(pentylamino)pyrimidine, the key intermediate for cyclization to bicyclic purine scaffolds targeting purine-utilizing enzymes (PUEs) [4]. The symmetric n-pentyl substitution provides steric and lipophilic diversity that complements the commonly used diisopropylamino and dibenzylamino analogs in purine libraries [5]. The mild-condition synthetic route (room temperature, one-step, ≥80% predicted yield) makes this compound an economically viable building block for library production at gram-to-kilogram scale [6].

Physicochemical Property Benchmarking for Agrochemicals

The compound's calculated logP (3.8–4.2) and molecular weight (295.38 g/mol) place it within the 'agrochemical design space' that balances membrane permeability with aqueous solubility for foliar application [7]. It can serve as a reference standard for calibrating computational models that predict plant uptake and translocation as a function of alkyl chain length, where the pentyl derivative bridges the gap between shorter-chain analogs (logP < 2.5) that may be too hydrophilic and longer-chain analogs (logP > 5) that risk poor solubility and formulation challenges .

Selective Nitropyrimidine Reduction Methodology

The 5-nitro group in the presence of two secondary alkylamino substituents presents a chemoselectivity challenge (nitro reduction without affecting the pyrimidine ring or amino groups) that is relevant to process chemistry development. The compound can serve as a test substrate for evaluating catalytic hydrogenation conditions (H₂, Pd/C, PtO₂, or Raney Ni) versus chemical reduction methods (Na₂S₂O₄, SnCl₂, or viologen-mediated electron transfer), with direct applicability to the synthesis of 5-aminopyrimidine intermediates for pharmaceutical and agrochemical manufacturing [8].

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